![molecular formula C13H21NO4 B2369095 (1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid CAS No. 2377004-91-4](/img/structure/B2369095.png)

(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

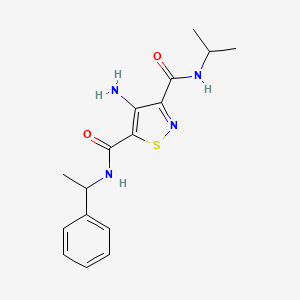

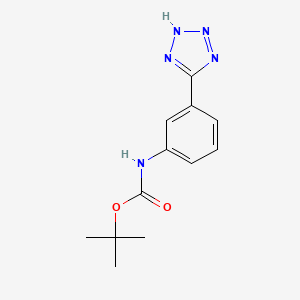

The compound is a bicyclic structure with a carboxylic acid and a carbamate functional group. The bicyclic structure is a common motif in many bioactive compounds . The carbamate group is often used in drug molecules to improve stability and alter physicochemical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar bicyclic structures have been synthesized using various strategies. For instance, an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been reported . Another method involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .Molecular Structure Analysis

The compound contains a bicyclic structure, which is a common structural motif in many bioactive compounds . The presence of a carbamate group and a carboxylic acid group could potentially influence the compound’s reactivity and interactions with biological targets.Wissenschaftliche Forschungsanwendungen

Thermal Decarbonylation in Penam β-Lactams

- Research shows that penam acids, including those with bicyclo[3.2.0]heptane structure, undergo thermal decarbonylation. This reaction is significant for understanding penam carboxylic acid's fragmentation reactions and has been studied using high-resolution mass spectrometry and density functional theory methods (Wiitala, Tian, Cramer, & Hoye, 2008).

Synthesis of Novel Carbocyclic Nucleosides

- Novel conformationally locked carbocyclic nucleosides derived from compounds similar to the specified chemical have been synthesized. These nucleosides are of interest for their potential biological applications (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

NMR Chemical Shifts in Stereosiomers

- Studies have utilized density functional methods to distinguish stereoisomers based on computed NMR chemical shifts. This research is particularly relevant for compounds including bicyclo[3.2.0]heptane derivatives (Wiitala, Cramer, & Hoye, 2007).

Antibacterial Agents Development

- Research into fluoronaphthyridines, which include structures similar to the compound , has led to the development of potent antibacterial agents with promising in vitro and in vivo activities (Remuzon, Bouzard, Guiol, & Jacquet, 1992).

Synthesis of Bicyclo[2.2.1]octane Derivatives

- The enantiomerically pure synthesis of bicyclo[2.2.1]octane derivatives demonstrates the potential for constructing complex sugar structures, indicating a broad range of synthetic applications (Gerber & Vogel, 2001).

Microwave-Assisted Synthesis Innovations

- Advances in microwave-assisted synthesis have been demonstrated with bicyclo[2.2.1]heptane derivatives, showcasing efficient and time-saving approaches to chemical synthesis (Onogi, Higashibayashi, & Sakurai, 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R,5S,6S,7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-6-4-5-7(8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYKQWWKDOTLCY-JXUBOQSCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2CCCC2C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1[C@@H]2CCC[C@@H]2[C@@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2369014.png)

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2369016.png)

![2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2369025.png)

![1-[3-(3,5-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B2369032.png)